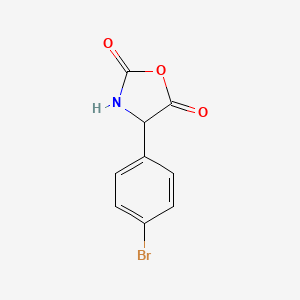
tert-Butyl 4-methyl-3-vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-methyl-3-vinylbenzoate: is an organic compound with the molecular formula C14H18O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the benzene ring is replaced by a vinyl group. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize tert-Butyl 4-methyl-3-vinylbenzoate is through the esterification of 4-methyl-3-vinylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 4-methyl-3-vinylbenzoate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high efficiency and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-3-vinylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Chemistry: tert-Butyl 4-methyl-3-vinylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of ester groups on biological activity. It is also employed in the synthesis of biologically active molecules and pharmaceuticals .
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters. It is also explored for its role in the synthesis of prodrugs and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and plasticizers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-3-vinylbenzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors in biological systems. The vinyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures .
Comparison with Similar Compounds
- tert-Butyl benzoate
- tert-Butyl 4-methylbenzoate
- tert-Butyl 3-vinylbenzoate
Comparison: tert-Butyl 4-methyl-3-vinylbenzoate is unique due to the presence of both a tert-butyl group and a vinyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The vinyl group allows for additional polymerization reactions, making it more versatile in material science applications .
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl 3-ethenyl-4-methylbenzoate |
InChI |
InChI=1S/C14H18O2/c1-6-11-9-12(8-7-10(11)2)13(15)16-14(3,4)5/h6-9H,1H2,2-5H3 |
InChI Key |
LLUJBSKMVMRDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
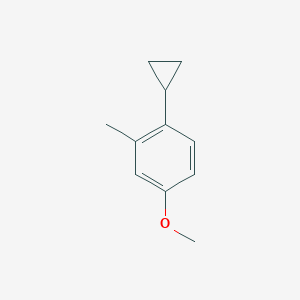
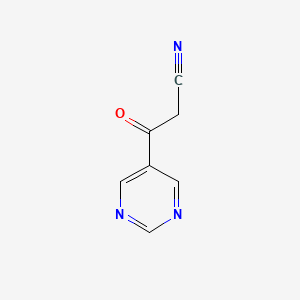
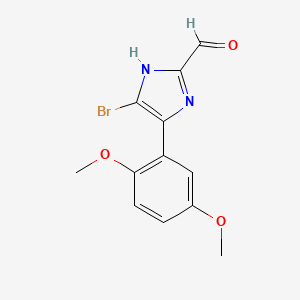
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
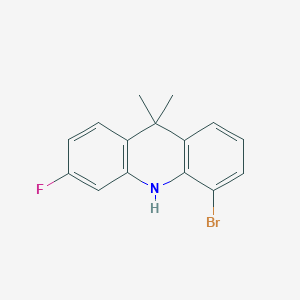
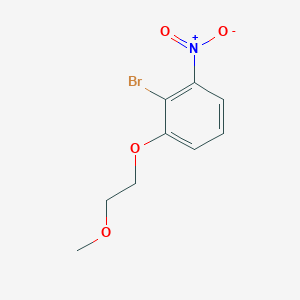
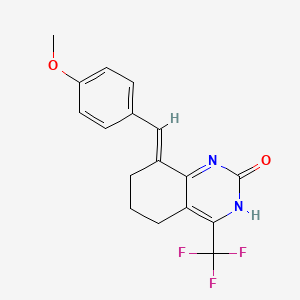

![(2E)-3-[4-(allyloxy)phenyl]acrylic acid](/img/structure/B13715332.png)
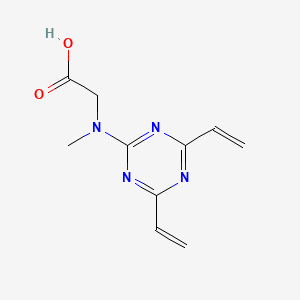
![Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/structure/B13715360.png)
![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)
